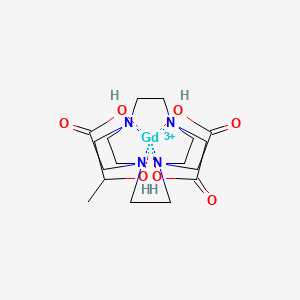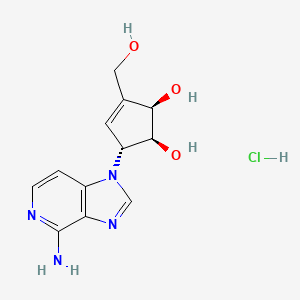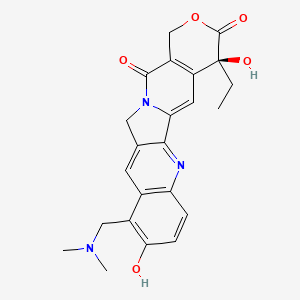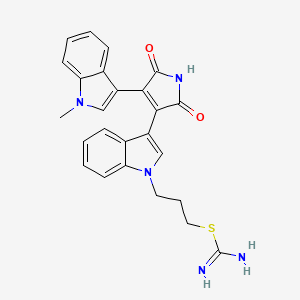
托特罗定盐酸盐
描述
It is primarily used for the treatment of overactive bladder (OAB) with symptoms such as frequency, urgency, and urge incontinence . This compound is known for its selectivity towards bladder receptors, which helps in reducing anticholinergic side effects like dry mouth, constipation, somnolence, blurred vision, and impaired cognitive function .
科学研究应用
YM905 hydrochloride has a wide range of scientific research applications, including:
作用机制
YM905 hydrochloride exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype, which is predominantly found in the bladder. By blocking these receptors, it reduces bladder contractions and increases bladder capacity, thereby alleviating symptoms of overactive bladder . The molecular targets involved include the muscarinic acetylcholine receptors, which play a crucial role in regulating bladder function .
生化分析
Biochemical Properties
Solifenacin hydrochloride is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 . Solifenacin hydrochloride’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Cellular Effects
Solifenacin hydrochloride antagonizes the M2 and M3 muscarinic receptors in the bladder to treat an overactive bladder . It has a long duration of action as it is usually taken once daily . Patients taking solifenacin hydrochloride should be aware of the risks of angioedema and anaphylaxis .
Molecular Mechanism
Solifenacin hydrochloride undergoes N-oxidation at the quinuclidin ring by cytochrome P450, though the exact enzymes are not revealed in the literature . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, solifenacin hydrochloride can undergo direct glucuronidation . Only solifenacin hydrochloride and the 4R-hydroxy metabolite are pharmacologically active .
Temporal Effects in Laboratory Settings
In short-term (mostly 12-week) trials, solifenacin hydrochloride significantly reduced urgency episodes, micturitions, and incontinence episodes per 24 hours .
Dosage Effects in Animal Models
In animal models, solifenacin hydrochloride (0.01-0.3 mg/kg) dose-dependently increased bladder capacity and voided volume at doses of 0.03 mg/kg i.v. or more, but did not affect residual volume or micturition pressure at any dose tested .
Metabolic Pathways
Solifenacin hydrochloride is metabolized mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine .
Transport and Distribution
It is known that solifenacin hydrochloride is taken orally and has a high bioavailability of 90% .
Subcellular Localization
Given its mechanism of action, it is likely that solifenacin hydrochloride interacts with muscarinic receptors located on the cell membrane of bladder cells .
准备方法
Synthetic Routes and Reaction Conditions
YM905 hydrochloride is synthesized through a multi-step process involving the reaction of quinuclidine derivatives with tetrahydroisoquinoline carboxylates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of YM905 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .
化学反应分析
Types of Reactions
YM905 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of YM905 hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of YM905 hydrochloride include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their pharmacological properties .
相似化合物的比较
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used for treating overactive bladder.
Tolterodine: A muscarinic receptor antagonist with similar therapeutic applications.
Darifenacin: A selective M3 receptor antagonist used for similar indications.
Uniqueness
YM905 hydrochloride is unique due to its high selectivity for bladder receptors, which results in fewer side effects compared to other muscarinic receptor antagonists. This selectivity makes it a preferred choice for patients who experience significant anticholinergic side effects with other medications .
属性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046783 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180468-39-7 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



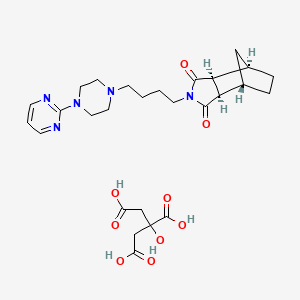

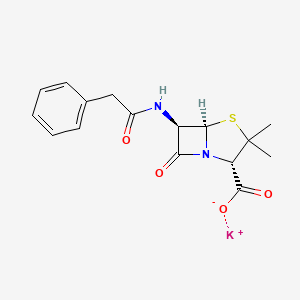



![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
